molecular formula C17H17BrF3N5O B6429564 5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide CAS No. 2034599-61-4

5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide

Cat. No.: B6429564
CAS No.: 2034599-61-4
M. Wt: 444.2 g/mol
InChI Key: AQDVRYSFXKSSJQ-UHFFFAOYSA-N
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Description

5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17BrF3N5O and its molecular weight is 444.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.05686 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features, including the bromine and trifluoromethyl groups, suggest that it may exhibit significant pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing a pyrimidine moiety have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as Ras oncogene activity and Na+/K+ ATPase inhibition, which are crucial for cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Compound AGliomaInhibition of Na+/K+ ATPase
Compound BNon-small cell lung cancerInhibition of Ras activity
5-bromo derivativeVariousCytostatic effects

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit potent antibacterial and antifungal activities. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances their efficacy against pathogens such as E. coli and C. albicans. Structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence biological activity .

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedActivity Level (MIC µg/mL)Reference
Compound CE. coli75
Compound DC. albicans50
5-bromo derivativeVarious Gram-positive bacteriaSignificant activity observed

Case Studies

In a notable study, a series of pyrimidine derivatives were synthesized and screened for their biological activities. One compound demonstrated higher antibacterial activity than standard antibiotics, indicating that structural modifications could lead to novel therapeutic agents . Another investigation focused on the synthesis of trifluoromethyl-containing pyrimidines, revealing enhanced potency in inhibiting microbial growth compared to their non-fluorinated counterparts .

Properties

IUPAC Name

5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3N5O/c1-10-23-14(17(19,20)21)7-15(24-10)26-4-2-13(3-5-26)25-16(27)11-6-12(18)9-22-8-11/h6-9,13H,2-5H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDVRYSFXKSSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CN=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.